![molecular formula C23H19N3O2 B3131540 2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile CAS No. 355411-88-0](/img/structure/B3131540.png)
2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile
Vue d'ensemble
Description
The compound “2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile” is a complex organic molecule . It has a molecular weight of 369.416 and a density of 1.3±0.1 g/cm3 . The boiling point of this compound is 621.0±55.0 °C at 760 mmHg .
Physical And Chemical Properties Analysis
The compound “2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile” has a molecular weight of 369.416 and a density of 1.3±0.1 g/cm3 . The boiling point of this compound is 621.0±55.0 °C at 760 mmHg . The melting point is not available .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile is a chemical compound that belongs to a broader class of compounds known as chromenes. Chromenes and their derivatives, including coumarins and chromones, are of significant interest in organic synthesis and pharmaceutical research due to their diverse biological activities and potential therapeutic applications. One of the key aspects of research on such compounds involves synthetic protocols for creating these molecules, given their complex structures and the challenges associated with their synthesis.
Chromenes serve as core structures in several secondary metabolites with considerable pharmacological importance. Due to the limited availability of these compounds from natural sources, synthetic procedures for chromenes, such as 6H-benzo[c]chromen-6-ones, have been developed and reviewed extensively. These synthetic approaches include Suzuki coupling reactions, lactonization, reactions of 3-formylcoumarin with bis(silylenol ethers), radical-mediated cyclization, and metal or base-catalyzed cyclization processes. Efficient synthetic methods often involve Michael acceptor reactions with dicarbonyl compounds, highlighting the importance of exploring diverse synthetic routes to access a wide range of chromene derivatives for further application in scientific research (Mazimba, 2016).
Biological and Pharmacological Properties
The biological and pharmacological significance of chromenes extends across various fields, including genetics, pharmacology, and microbiology. Hydroxycoumarins, a subclass of chromenes, have demonstrated a plethora of physical, chemical, and biological properties. 3-Hydroxycoumarin, in particular, has attracted attention due to its chemical, photochemical, and biological properties, though it remains less well known compared to its counterparts like 7-hydroxycoumarin and 4-hydroxycoumarin. The synthesis of 3-hydroxycoumarin usually involves salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting materials, with other synthesis pathways based on intermediate compounds. The versatility of 3-hydroxycoumarin in synthetic chemistry underscores the potential of 2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile and related compounds for application in various biological research contexts (Yoda, 2020).
Propriétés
IUPAC Name |
2,7-diamino-4-(3-phenylmethoxyphenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c24-13-20-22(19-10-9-17(25)12-21(19)28-23(20)26)16-7-4-8-18(11-16)27-14-15-5-2-1-3-6-15/h1-12,22H,14,25-26H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKGFJRKUYPVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Gallium tris[bis(trimethylsilyl)amide]](/img/structure/B3131460.png)

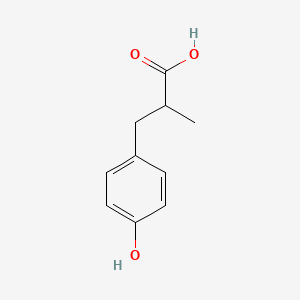
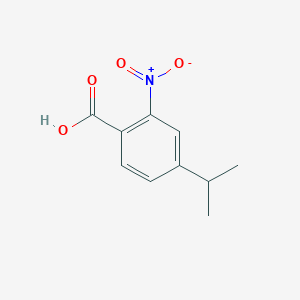
![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)
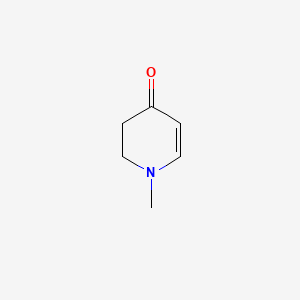
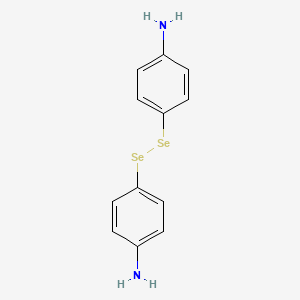
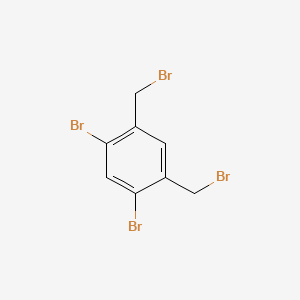

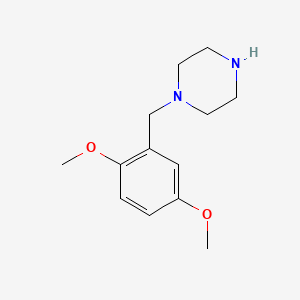

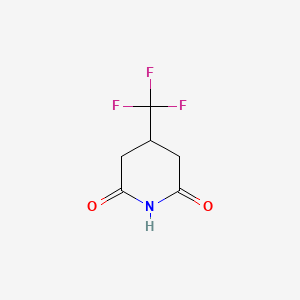
![N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline](/img/structure/B3131565.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline](/img/structure/B3131571.png)